N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
説明
The compound N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide features a benzamide backbone substituted with a morpholinosulfonyl group at the 4-position. The 1,2,4-triazole core is modified with a 2-methoxyphenyl group at the 4-position and a thioether-linked ethyl chain terminating in a 3,4-dihydroquinoline moiety. This structure integrates multiple pharmacophoric elements:
特性
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O6S2/c1-43-28-11-5-4-10-27(28)38-29(34-35-32(38)45-22-30(39)37-16-6-8-23-7-2-3-9-26(23)37)21-33-31(40)24-12-14-25(15-13-24)46(41,42)36-17-19-44-20-18-36/h2-5,7,9-15H,6,8,16-22H2,1H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIWOAOFJYYMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Structural Features
Key Differentiators of the Target Compound
- Structural Uniqueness: The integration of morpholinosulfonyl, 2-methoxyphenyl-triazole, and dihydroquinoline-ethyl groups distinguishes it from simpler triazole or benzamide derivatives.
- Synthetic Complexity : Multi-step synthesis involving precise S-alkylation and sulfonation steps, contrasting with simpler triazole-thiones .
準備方法
Thiosemicarbazide Cyclization
Thiosemicarbazides react with α-haloketones or carbonyl derivatives to form the triazole ring. For example, 4-(2-methoxyphenyl)thiosemicarbazide is treated with chloroacetone in ethanol under reflux to yield the intermediate 5-(chloromethyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol . Microwave-assisted conditions (e.g., 100°C, 30 min) enhance reaction efficiency, achieving yields >85%.
Aminoguanidine-Based Cyclization
Aminoguanidine hydrochloride reacts with succinic anhydride to form N-guanidinosuccinimide , which undergoes recyclization with primary amines under microwave irradiation (50 W, 120°C) to yield triazole derivatives. This method is preferred for aliphatic amines but requires alternative pathways for aromatic substrates.
Table 1: Comparison of Triazole Core Synthesis Methods
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| Thiosemicarbazide | Thiosemicarbazide, chloroacetone | EtOH, reflux, 6 h | 82–88 |
| Aminoguanidine | Aminoguanidine, succinic anhydride | Microwave, 120°C | 75–85 |
Preparation of 4-(Morpholinosulfonyl)benzamide
The morpholinosulfonylbenzamide fragment is synthesized in two stages:
Sulfonylation of Benzaldehyde
4-Formylbenzenesulfonyl chloride reacts with morpholine in ethyl acetate at 0–20°C to form 4-(morpholinosulfonyl)benzaldehyde (92% yield). The aldehyde is oxidized to 4-(morpholinosulfonyl)benzoic acid using KMnO₄ in acidic conditions.
Amide Coupling
The benzoic acid is converted to the corresponding benzamide using EDCl/HOBt coupling with N-((5-mercapto-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)amine . Reactions are conducted in DMF at room temperature (24 h), yielding the benzamide intermediate.
Final Assembly via Thioether Formation
The triazole and benzamide intermediates are coupled via a thioether linkage:
Thiol-Alkylation
The 5-mercapto-triazole derivative reacts with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide in DMF using K₂CO₃ (80°C, 8 h). This step achieves 75–80% yield, with purification via column chromatography (SiO₂, EtOAc/hexane).
Characterization Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aromatic), 4.62 (s, 2H, CH₂), 3.72 (m, 4H, morpholine).
- LC-MS : m/z 678.2 [M+H]⁺ (calculated: 678.24).
Optimization and Challenges
Solvent Effects
- DMF enhances solubility of aromatic intermediates but may cause side reactions at elevated temperatures.
- Acetonitrile is preferred for alkylation steps to minimize hydrolysis.
Tautomerism Considerations
The 1,2,4-triazole core exhibits annular tautomerism, confirmed via X-ray crystallography. Tautomeric forms influence reactivity during coupling steps, necessitating pH control (pH 6–7).
Q & A
Q. Optimization strategies :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24h to 2h for cyclization steps) .
- Solvent selection (e.g., DMF for solubility vs. DCM for ease of removal) impacts yield .
Basic: Which spectroscopic techniques are essential for confirming the compound's structure and purity?
- NMR spectroscopy : H and C NMR confirm the integration of protons and carbons, particularly for distinguishing triazole (δ 8.1–8.5 ppm) and quinoline (δ 7.3–7.8 ppm) moieties .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 621.23) and fragmentation patterns .
- IR spectroscopy : Identifies key functional groups (e.g., C=O stretch at 1680–1700 cm, sulfonyl S=O at 1150–1250 cm) .
Purity assessment : HPLC with UV detection (λ = 254 nm) ensures ≥98% purity, with retention times compared to standards .
Basic: What preliminary biological activities have been reported for this compound?
- Anticancer potential : IC values of 2.5–10 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to triazole-mediated apoptosis .
- Antimicrobial activity : Moderate inhibition (MIC = 32–64 μg/mL) against S. aureus and E. coli, attributed to the thioether and sulfonyl groups disrupting bacterial membranes .
- Anti-inflammatory effects : 40–60% reduction in TNF-α production in macrophages at 10 μM, likely via NF-κB pathway modulation .
Advanced: How can computational methods like molecular docking predict the compound's interaction with biological targets?
- Target selection : Prioritize proteins with structural homology to known triazole/sulfonamide targets (e.g., COX-2, EGFR kinase) .
- Docking protocols : Use AutoDock Vina with flexible ligand sampling to model interactions, such as hydrogen bonding between the morpholinosulfonyl group and Arg120 in COX-2 .
- Validation : Compare docking scores (e.g., binding energy ≤ -8.5 kcal/mol) with experimental IC values to refine predictions .
Case study : Docking predicted strong binding to tubulin’s colchicine site (ΔG = -9.2 kcal/mol), later confirmed by in vitro tubulin polymerization assays .
Advanced: What strategies are effective in resolving contradictions between in vitro and in vivo activity data?
- Pharmacokinetic profiling : Assess bioavailability (e.g., <20% oral bioavailability due to poor solubility) and metabolic stability via liver microsome assays .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., morpholine ring oxidation) that may reduce efficacy in vivo .
- Formulation optimization : Use nanocarriers (e.g., liposomes) to enhance solubility and tumor targeting, improving in vivo antitumor response by 3-fold .
Advanced: How does the compound's stability under physiological conditions affect its pharmacokinetic profile?
- pH-dependent degradation : The compound degrades rapidly at gastric pH (t = 1.2h at pH 1.2) but stabilizes in plasma (t = 8.5h) .
- Thermal stability : DSC shows decomposition above 200°C, indicating suitability for lyophilization .
- Light sensitivity : UV-Vis studies reveal photodegradation (λ = 320 nm), necessitating dark storage .
Mitigation : Prodrug derivatization (e.g., esterification of the benzamide group) improves stability in acidic environments .
Advanced: What structural modifications enhance selectivity for cancer versus normal cells?
- Substituent tuning : Introducing electron-withdrawing groups (e.g., -CF) on the triazole ring increases selectivity (SI > 10) by reducing off-target effects .
- Linker optimization : Replacing the thioether with a sulfoxide improves water solubility and reduces hepatotoxicity in murine models .
- Hybrid analogs : Fusion with indole scaffolds (e.g., ) enhances tubulin binding specificity, lowering IC in cancer cells by 50% .
Basic: What in vitro assays are recommended for initial mechanistic studies?
- Apoptosis assays : Annexin V/PI staining and caspase-3/7 activation in treated cancer cells .
- Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or cyclooxygenases (COX-1/2) .
- Membrane integrity tests : SYTOX Green uptake for antimicrobial activity assessment .
Advanced: How can SAR studies guide the optimization of this compound's potency?
- Triazole core : Rigid, planar analogs improve DNA intercalation but reduce solubility. Balancing π-π stacking with hydrophilic substitutions (e.g., -OH) enhances both .
- Quinoline moiety : Methylation at C3 increases metabolic stability (t from 2h to 6h in hepatocytes) .
- Sulfonyl group : Replacing morpholine with piperazine boosts COX-2 inhibition (IC from 1.2 μM to 0.7 μM) .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix interference : Plasma proteins (e.g., albumin) bind >90% of the compound, requiring solid-phase extraction (C18 columns) for LC-MS/MS quantification .
- Low sensitivity : LLOQ of 5 ng/mL achievable via derivatization with dansyl chloride to enhance fluorescence .
- Isomer separation : Chiral HPLC (Chiracel OD-H column) resolves enantiomers formed during synthesis .
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